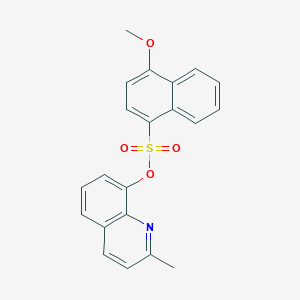
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate (MQN-10) is a synthetic compound that has been used in scientific research to study the biochemical and physiological effects of its mechanism of action. The compound has been synthesized using various methods, and its potential applications in future research are promising.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to interact with DNA and RNA, suggesting that it may affect gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying the mechanisms of gene expression and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can be synthesized using a multistep process that involves the reaction of 2-methyl-8-quinolinecarboxylic acid with methanesulfonyl chloride to form 2-methyl-8-quinoline methanesulfonate. This intermediate is then reacted with 4-methoxy-1-naphthalenesulfonyl chloride to form 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. One study found that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate |
|---|---|
Formule moléculaire |
C21H17NO4S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(2-methylquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H17NO4S/c1-14-10-11-15-6-5-9-19(21(15)22-14)26-27(23,24)20-13-12-18(25-2)16-7-3-4-8-17(16)20/h3-13H,1-2H3 |
Clé InChI |
IZDNOXSSBFEFAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



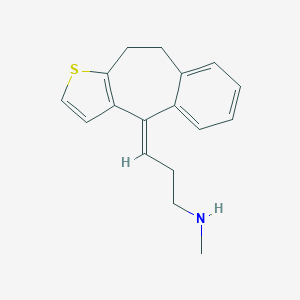
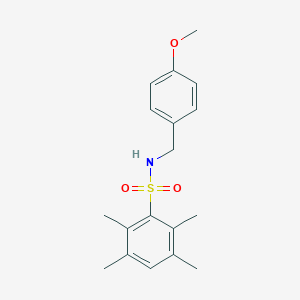

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)



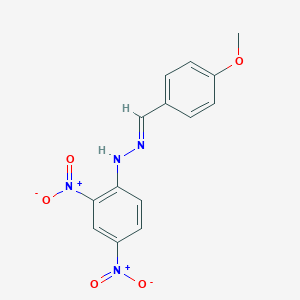
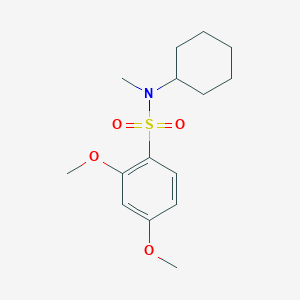
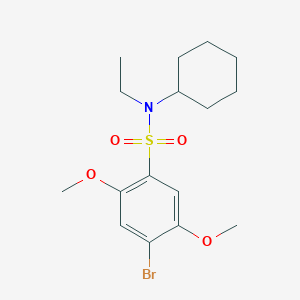
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
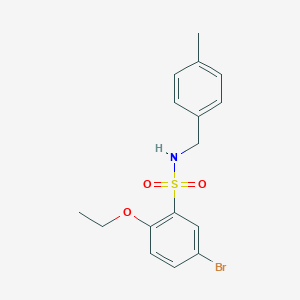
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)